Receptor Selectivity: Amiselimod-P Shows Minimal S1P3 Agonism and 5-Fold Weaker GIRK Activation than Fingolimod-P
Amiselimod's active metabolite, amiselimod-P, demonstrates a distinctly cleaner receptor selectivity profile compared to fingolimod-P, with minimal agonist activity at S1P4 and no distinct activity at S1P2 or S1P3 [1]. Crucially, amiselimod-P activates G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes approximately 5-fold weaker than fingolimod-P [1]. This reduced GIRK activation is a direct mechanistic correlate for the lower bradycardia risk observed clinically.
| Evidence Dimension | Receptor Agonist Activity and GIRK Channel Activation |
|---|---|
| Target Compound Data | Amiselimod-P: Potent S1P1 agonist; high S1P5 selectivity; minimal S1P4 activity; no distinct S1P2/S1P3 activity; 5-fold weaker GIRK activation. |
| Comparator Or Baseline | Fingolimod-P: Potent S1P1, S1P3, S1P4, S1P5 agonist; S1P2 agonist; stronger GIRK activation. |
| Quantified Difference | Amiselimod-P exhibits approximately 5-fold weaker GIRK channel activation relative to fingolimod-P. |
| Conditions | In vitro assays: human S1P receptor-transfected cells; GIRK activation measured in human atrial myocytes. |
Why This Matters
This specific differential selectivity provides a mechanistic rationale for the improved cardiac safety profile, which is a key differentiator for clinical development and therapeutic use.
- [1] Sugahara K, Maeda Y, Shimano K, et al. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk. Br J Pharmacol. 2017;174(1):15-27. View Source
